1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16588610
InChI: InChI=1S/C13H17NO3/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14/h2-3,8,16H,4-7,9H2,1H3
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC16588610

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name 1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone
Standard InChI InChI=1S/C13H17NO3/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14/h2-3,8,16H,4-7,9H2,1H3
Standard InChI Key KIONGQRFDUEFMS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one, reflecting its acetylated phenolic core and morpholine side chain . Common synonyms include:

  • 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethanone

  • 1-[4-Hydroxy-3-(morpholinomethyl)phenyl]ethanone

Molecular Structure and Key Functional Groups

The compound features:

  • A phenolic hydroxyl group at the para position, enabling hydrogen bonding and redox activity.

  • A morpholin-4-ylmethyl substituent at the meta position, contributing to solubility and target interaction.

  • An acetyl group (ethanone) at the phenyl ring’s ortho position, influencing electronic distribution .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC13H17NO3\text{C}_{13}\text{H}_{17}\text{NO}_{3}
Molecular Weight235.28 g/mol
SMILESCC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2
InChI KeySHYZKDDYXJZONY-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically involves multi-step reactions starting from substituted benzaldehydes and morpholine derivatives. A representative route includes:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to a phenol derivative.

  • Mannich Reaction: Incorporation of the morpholine moiety via aminomethylation .

  • Purification: Recrystallization or chromatography to isolate the target compound.

Reactivity Profile

  • Hydrogen Bonding: The phenolic hydroxyl (-OH\text{-OH}) participates in intermolecular interactions, affecting solubility and crystallinity.

  • Nucleophilic Substitution: The morpholine’s nitrogen may react with electrophiles, enabling derivatization .

  • Oxidation: The acetyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) in biological systems.

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Boiling Point411.1°C (at 760 mmHg)
Density1.195 g/cm³
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
Storage ConditionsSealed, dry, room temperature
PrecautionRecommendationSource
Skin ContactWash with soap and water
InhalationMove to fresh air
StorageKeep container tightly closed

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. Modifications to the morpholine or acetyl groups optimize pharmacokinetic profiles .

Pharmacological Studies

Ongoing research explores its role in:

  • Neuroprotection: Mitigating oxidative damage in neuronal cells.

  • Drug Delivery: Morpholine’s solubility enhancing properties for hydrophobic drugs .

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